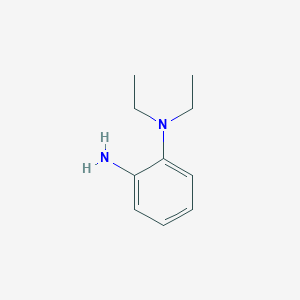

N1,N1-Diethylbenzene-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

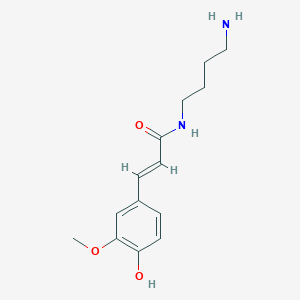

N1,N1-Diethylbenzene-1,2-diamine is a chemical compound that is part of the benzene-1,2-diamine family, where the amino groups are substituted with ethyl groups. This compound is structurally related to other benzene diamines, which are often used as building blocks in the synthesis of more complex molecules, including pharmaceuticals and materials for electronic devices.

Synthesis Analysis

The synthesis of related compounds typically involves palladium-catalyzed Buchwald-Hartwig reactions or other amine coupling reactions. For instance, a fluorinated tetraphenylbenzidine derivative was synthesized using a palladium-catalyzed Buchwald-Hartwig reaction, which could be a similar method used for synthesizing N1,N1-Diethylbenzene-1,2-diamine . Another related compound, N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine, was prepared from commercially available starting materials in a two-step process . These methods highlight the versatility of amine coupling reactions in synthesizing substituted benzene-1,2-diamines.

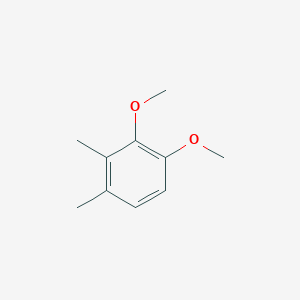

Molecular Structure Analysis

The molecular structure of N1,N1-Diethylbenzene-1,2-diamine would likely resemble the structures of similar compounds, which often exhibit planarity or near-planarity due to the conjugated system of the benzene ring. For example, N,N'-diethyl-4-nitrobenzene-1,3-diamine crystallizes with nearly planar molecules . The presence of substituents can influence the overall molecular conformation and the potential for intramolecular hydrogen bonding.

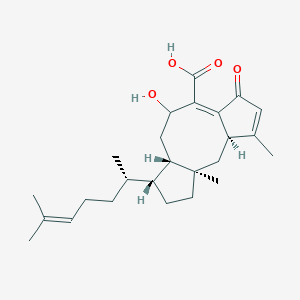

Chemical Reactions Analysis

Benzene-1,2-diamines can participate in various chemical reactions, primarily as intermediates in the synthesis of more complex molecules. They can undergo reactions with aldehydes to form Schiff bases, as seen in the synthesis of N,N'-bisbenzylidenebenzene-1,4-diamine derivatives, which were used as sirtuin type 2 (SIRT2) inhibitors . The reactivity of the amino groups also allows for further functionalization, which can be used to tailor the physical and chemical properties of the resulting compounds.

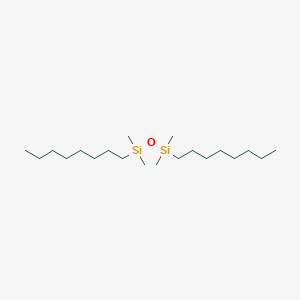

Physical and Chemical Properties Analysis

The physical and chemical properties of N1,N1-Diethylbenzene-1,2-diamine would be influenced by its molecular structure. Compounds in this family often have significant intermolecular interactions, such as hydrogen bonding, which can affect their crystallization and packing in the solid state . The electronic properties, such as UV-Vis absorption and fluorescence, can also be notable, as seen in the intense blue fluorescence emitted by a related compound . These properties are crucial for applications in materials science, particularly in the development of organic electronic devices.

Scientific Research Applications

1. Flame Retardants and Environmental Impact

A study by Zuiderveen, Slootweg, and de Boer (2020) in "Chemosphere" provides a comprehensive review of novel brominated flame retardants (NBFRs), discussing their occurrence in indoor environments, consumer goods, and potential environmental impacts. Although N1,N1-Diethylbenzene-1,2-diamine is not specifically mentioned, this research is relevant for understanding the broader category of chemical compounds used for fire resistance and their ecological consequences Zuiderveen, Slootweg, & de Boer, 2020.

2. Chemical Sensing and Detection

Research on nanostructured luminescent micelles by Paria et al. (2022) in "Photochem" discusses their applications in sensing nitroaromatic and nitramine explosives. The use of luminescent materials for detecting hazardous substances showcases the potential for chemical compounds, including possibly N1,N1-Diethylbenzene-1,2-diamine, in the development of advanced sensing technologies Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022.

3. Adsorbent Materials and Heavy Metal Recovery

A study on the regeneration of adsorbents and recovery of heavy metals by Lata, Singh, and Samadder (2015) in the "International Journal of Environmental Science and Technology" reviews methods for recycling used adsorbents and recovering heavy metals from water. This research indicates the importance of chemical compounds in environmental remediation and pollution control Lata, Singh, & Samadder, 2015.

Mechanism of Action

Mode of Action

It’s known that the compound contains two amine groups adjacent to each other, which could potentially react during certain chemical reactions to form a cyclic product .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N1,N1-Diethylbenzene-1,2-diamine . These factors could include temperature, pH, and the presence of other chemicals or biological entities.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-N,2-N-diethylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-12(4-2)10-8-6-5-7-9(10)11/h5-8H,3-4,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAKESQZGPZDDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331334 |

Source

|

| Record name | N,N-diethylphenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N1-Diethylbenzene-1,2-diamine | |

CAS RN |

19056-34-9 |

Source

|

| Record name | N,N-diethylphenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B104202.png)

![2-Methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B104205.png)

![3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propanenitrile](/img/structure/B104211.png)